molecular formula C21H15NO3S B2393677 2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide CAS No. 1797322-47-4

2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide

Cat. No.: B2393677
CAS No.: 1797322-47-4
M. Wt: 361.42
InChI Key: ARCRADGEYPYTRP-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide is a heterocyclic compound that features a chromene core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiophene and benzyl groups attached to the chromene core enhances its chemical diversity and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Thiophene Group: The thiophene group can be attached through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: Investigation of its biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Material Science:

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(2-(thiophen-2-yl)benzyl)-2H-chromene-3-carboxamide
  • 2-oxo-N-(2-(furan-3-yl)benzyl)-2H-chromene-3-carboxamide
  • 2-oxo-N-(2-(pyridin-3-yl)benzyl)-2H-chromene-3-carboxamide

Uniqueness

2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide is unique due to the specific arrangement of the thiophene and benzyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the thiophene ring can enhance its electronic properties and potential interactions with biological targets.

Properties

IUPAC Name

2-oxo-N-[(2-thiophen-3-ylphenyl)methyl]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c23-20(18-11-14-5-2-4-8-19(14)25-21(18)24)22-12-15-6-1-3-7-17(15)16-9-10-26-13-16/h1-11,13H,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCRADGEYPYTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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